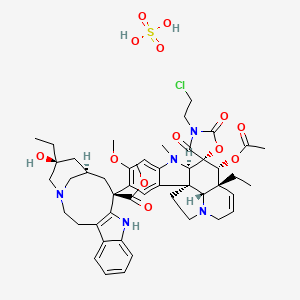

Vinzolidine sulfate

Description

Properties

CAS No. |

67699-41-6 |

|---|---|

Molecular Formula |

C48H60ClN5O13S |

Molecular Weight |

982.5 g/mol |

IUPAC Name |

methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C48H58ClN5O9.H2O4S/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48;1-5(2,3)4/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3;(H2,1,2,3,4)/t29-,38-,39+,40+,44-,45+,46+,47-,48-;/m0./s1 |

InChI Key |

LPDLEICKXUVJHW-QJILNLRNSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vinzolidine sulfate |

Origin of Product |

United States |

Historical and Structural Context of Vinzolidine Sulfate

Discovery and Early Research on Vinca (B1221190) Alkaloids

The origins of vinca alkaloids trace back to the Catharanthus roseus plant, commonly known as the Madagascar periwinkle. nih.govijnrd.orgwikipedia.org Initial investigations in the 1950s by Canadian scientists Robert Noble and Charles Beer, along with Charles D. Carmichael and Harold P. S. Harington, were aimed at exploring the plant's traditional use for its reputed hypoglycemic (blood sugar-lowering) properties. nih.govijnrd.orgelixir-finland.orgsemanticscholar.orgutppublishing.com serendipitously, these studies revealed potent anti-cancer effects. nih.govelixir-finland.orgsemanticscholar.org

This led to the isolation and identification of two pivotal natural products: vinblastine (B1199706) and vincristine (B1662923). nih.govijnrd.orgelixir-finland.org These compounds marked a significant breakthrough, becoming the first naturally derived anti-cancer drugs to be widely recognized and utilized in chemotherapy. elixir-finland.orgutppublishing.com Their discovery underscored the potential of natural sources in drug development and laid the groundwork for further exploration of similar compounds. researchgate.net

Genesis of Semisynthetic Vinca Alkaloids within Drug Discovery

The success of vinblastine and vincristine spurred efforts to develop new vinca alkaloid derivatives. The complex structures of these natural compounds made total chemical synthesis challenging and costly, prompting a focus on semisynthesis. elixir-finland.orgsciensage.info Semisynthesis involves chemically modifying natural precursors to create novel compounds with potentially improved pharmacological profiles, such as enhanced efficacy, altered toxicity, or broader spectrum of activity. ijnrd.orgwikipedia.org

Vinzolidine (B1204872) sulfate (B86663) emerged from this strategic approach, being developed as a semisynthetic vinblastine derivative. ncats.io This process allowed researchers to introduce specific structural changes not readily achievable through direct isolation from the plant. Other examples of semisynthetic vinca alkaloids include vinorelbine, vinflunine, and vindesine, all designed to build upon the therapeutic foundation established by their natural counterparts. ijnrd.orgwikipedia.org Vinzolidine sulfate was investigated in clinical trials as an antitumor agent. ncats.io

Chemical Classification and Structural Features of Vinzolidine Sulfate

Vinzolidine sulfate is chemically classified as a semisynthetic vinca alkaloid. It exists as the sulfate salt of vinzolidine. nih.gov Its molecular formula is C₄₈H₆₀ClN₅O₁₃S, and its molecular weight is approximately 982.53 g/mol . nih.govgenome.jp

Table 1: Key Chemical Identifiers for Vinzolidine Sulfate

| Property | Value |

| Chemical Formula | C₄₈H₆₀ClN₅O₁₃S |

| Molecular Weight | 982.53 g/mol genome.jp |

| PubChem CID | 6917790 nih.gov |

| CAS Number | 67699-41-6 nih.gov |

| Classification | Semisynthetic Vinca Alkaloid ncats.ionih.gov |

Synthetic Methodologies and Analog Development for Vinzolidine Sulfate

Chemical Synthesis Pathways for Vinzolidine (B1204872) Sulfate (B86663)

Vinzolidine is recognized as a semisynthetic derivative of the bisindole Catharanthus alkaloids. nih.govportico.org These natural products, originally extracted from the periwinkle plant (Catharanthus roseus), serve as the foundational scaffolds for producing newer generation analogues, including vinzolidine. portico.org The synthesis of such complex molecules is often approached through chemical modification of these naturally occurring precursors rather than a total chemical synthesis from simple starting materials. portico.orggoogleapis.com The final step in the synthesis involves the formation of the sulfate salt to yield Vinzolidine sulfate. nih.gov

Semisynthetic Derivatization Strategies of Natural Precursors to Yield Vinzolidine Sulfate

The production of vinzolidine relies on the semisynthetic modification of natural vinca (B1221190) alkaloids, such as vinblastine (B1199706). nih.govportico.orgnih.gov This strategy leverages the complex, stereochemically rich core structure provided by nature and applies targeted chemical reactions to modify specific functional groups. This process of chemical modification and derivatization has been a cornerstone in the development of new anticancer drugs. portico.orggoogleapis.com

The overarching goal of these derivatization strategies is to improve upon the properties of the parent compounds. For the vinca alkaloids, medicinal chemistry efforts have focused on creating analogs like vinzolidine, vindesine, and vinorelbine, which have been advanced into clinical studies. portico.org This approach allows for the exploration of structure-activity relationships (SAR), leading to an understanding of the various pharmacophores within the molecule. portico.org

Design and Synthesis of Vinzolidine Sulfate Analogs and Derivatives

The development of analogs of vinzolidine sulfate is a scientifically driven process aimed at refining its molecular structure to enhance its therapeutic properties. This involves a cycle of design, synthesis, and evaluation. nih.govmdpi.com

The creation of novel vinzolidine analogs is guided by principles of rational drug design. googleapis.comgoogleapis.comgoogle.com.nagoogle.com This modern approach utilizes computational tools to model the three-dimensional structure of molecules and predict their interaction with biological targets. googleapis.comgoogle.com

Key principles include:

Structure-Activity Relationship (SAR) Studies : Extensive SAR studies on the parent vinca alkaloids have provided a wealth of information on which parts of the molecule are essential for activity and which can be modified. portico.org This knowledge is crucial for designing new derivatives with potentially improved characteristics.

Computer-Aided Molecular Design : Computer modeling technology allows for the visualization of the atomic structure of a molecule. googleapis.comgoogle.com This is essential for designing new compounds that can effectively bind to their targets, such as tubulin. nih.gov The development of a detailed three-dimensional model of the drug's binding site is a key goal that facilitates more precise rational design. portico.org

Target-Specific Design : Analogs can be designed to interact specifically with targets, such as unique antigens or proteins expressed in target cells. googleapis.com

Once new analogs are synthesized, they undergo a rigorous evaluation process to determine the impact of the structural changes. googleapis.com The primary method for this is the analysis of structure-activity relationships (SAR), which systematically investigates how each modification affects the compound's biological activity. portico.org

Results from these studies on related compounds show that chemical modifications to various parts of the core structure can significantly impact efficacy. portico.org For any new vinzolidine analog, evaluation would focus on its ability to interfere with microtubule dynamics, a hallmark of the vinca alkaloids. nih.gov

Stereochemistry is a critical factor in the biological activity of vinca alkaloids. The specific three-dimensional arrangement of atoms in vinzolidine sulfate is precisely defined, as indicated by the numerous stereochemical descriptors in its formal IUPAC name. nih.gov The molecule possesses multiple chiral centers, and its specific configuration is essential for its interaction with tubulin.

Therefore, a crucial challenge in the synthesis of any new analog is maintaining or deliberately altering this complex stereochemistry. The synthesis must employ stereoselective reactions to ensure that the desired isomer is produced, as different stereoisomers can have vastly different biological activities.

Data Tables

Table 1: Chemical Properties of Vinzolidine Sulfate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C48H60ClN5O13S | nih.gov |

| Molecular Weight | 982.5 g/mol | nih.gov |

| IUPAC Name | methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | nih.gov |

| CAS Number | 67699-41-6 | nih.gov |

| Parent Compound | Vinzolidine | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Vinblastine |

| Vinblastine sulfate |

| Vincristine (B1662923) |

| Vindesine |

| Vinorelbine |

| Vinzolidine |

| Vinzolidine sulfate |

Molecular and Cellular Mechanism of Action of Vinzolidine Sulfate

Exploration of Secondary Cellular and Molecular Effects.

Modulation of Amino Acid Metabolism and Nucleic Acid Synthesis.

Vinzolidine (B1204872) sulfate (B86663), as a vinca (B1221190) alkaloid, shares structural similarities with other compounds in its class, such as vinblastine (B1199706). nih.govnih.gov While specific detailed research findings on Vinzolidine sulfate's direct modulation of amino acid metabolism and nucleic acid synthesis are limited, insights can be drawn from the well-established mechanisms of related vinca alkaloids like vinblastine. Vinblastine is known to exert complex effects on both nucleic acid and protein synthesis. nih.gov

Specifically, vinblastine has been reported to interfere with amino acid metabolism by blocking the cellular utilization of glutamic acid. nih.gov This inhibition of glutamic acid utilization can subsequently impact several crucial metabolic pathways, including the synthesis of purines, the citric acid cycle, and the formation of urea. nih.gov Purine (B94841) synthesis is a fundamental process for the production of nucleotides, which are the building blocks of nucleic acids (DNA and RNA). wikidata.org By interfering with amino acid availability and purine synthesis, vinca alkaloids can indirectly disrupt nucleic acid synthesis, thereby impeding cell proliferation. nih.govwikidata.org

Calmodulin-Mediated Processes and Immunosuppressive Potentials.

Calmodulin (CaM) is a highly conserved, multifunctional calcium-binding messenger protein that plays a pivotal role in numerous cellular processes by mediating calcium signals. wikipedia.org Its activation, which requires the binding of calcium ions, leads to modifications in its interactions with various target proteins, including kinases and phosphatases. wikipedia.org

Vinca alkaloids, including vinblastine, have been observed to influence calmodulin-dependent processes. For instance, vinblastine has been shown to affect calmodulin-dependent Ca²⁺-transport ATPase activity. nih.gov The interaction of vinca alkaloids with calmodulin can have significant implications for cellular function, as calmodulin inhibitors have been suggested to potentially augment the cytotoxicity of chemotherapy agents. citeab.com Vinzolidine sulfate has been mentioned in the context of anti-cancer drugs that interact with calmodulin-dependent protein kinase II (CaMKII) promoters in modified cells for therapeutic applications, indicating a recognized association with calmodulin-mediated pathways. fishersci.sefishersci.ca

However, the precise nature of the interaction between different vinca alkaloids and calmodulin can vary. For example, some semisynthetic bis-indol compounds, which are derivatives of vinblastine, have been shown to bind to calmodulin but may not exhibit anti-calmodulin activity, unlike other vinca alkaloids. researchgate.net This suggests that subtle chemical modifications within the vinca alkaloid structure can influence their specific effects on calmodulin-mediated processes. Despite these variations, the broader class of vinca alkaloids is recognized for potentially damaging crucial cell functions related to calmodulin-mediated processes, contributing to their pharmacological effects. researchgate.net

Target Identification and Molecular Interactions of Vinzolidine Sulfate

Methodologies for Identifying Molecular Targets

Target identification is a critical initial step in drug discovery, particularly for compounds discovered through phenotypic screening, where the mechanism of action might not be immediately apparent. Various advanced methodologies are employed to pinpoint the direct molecular targets of bioactive compounds, ranging from direct binding assays to comprehensive proteome-wide analyses. nih.gov

Affinity-based approaches are foundational techniques that rely on the direct physical interaction between a small molecule and its protein target. These methods often involve immobilizing either the ligand or the target and then assessing their binding. For Vinzolidine (B1204872), studies have directly investigated its interaction with tubulin using fluorescence quenching methods. A notable study demonstrated that the binding of vinzolidine to tubulin 6S (a form of tubulin) was influenced by the phosphorylation state of the guanine (B1146940) nucleotide bound to the tubulin exchangeable site (E-site). The apparent equilibrium binding constant (Ka) was determined to be 4.9 x 104 M-1 for GTP-tubulin and 8.19 x 104 M-1 for GDP-tubulin. nih.govdntb.gov.uaacs.orgresearchgate.net

Table 1: Apparent Equilibrium Binding Constants of Vinzolidine to Tubulin 6S

| Tubulin State | Apparent Equilibrium Binding Constant (Ka) | Reference |

| GTP-Tubulin | 4.9 x 104 M-1 | nih.gov |

| GDP-Tubulin | 8.19 x 104 M-1 | nih.gov |

The effect of magnesium ions (Mg2+) on this binding was more pronounced for GTP-tubulin than for GDP-tubulin, suggesting a potential involvement of Mg2+ binding site(s) independent of the nucleotide. nih.gov

Thermal stability profiling techniques, such as the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), offer label-free approaches to identify drug targets by exploiting the principle that ligand binding often enhances a protein's thermal stability. brieflands.commdpi.comnih.gov When a small molecule binds to its target protein, it typically makes the protein more resistant to heat-induced denaturation and precipitation. mdpi.com By exposing cells or cell lysates to increasing temperatures and then quantifying the soluble protein fraction, changes in protein melting points (Tm) can indicate direct drug-target engagement. mdpi.comnih.gov TPP, which integrates CETSA with quantitative mass spectrometry, allows for proteome-wide analysis of protein stability changes in physiologically relevant environments, enabling high-throughput identification of target proteins. brieflands.commdpi.com While specific TPP or CETSA studies directly on Vinzolidine sulfate (B86663) were not detailed in the provided literature, these methodologies represent state-of-the-art approaches that could be applied to comprehensively map its direct and off-targets within a complex cellular proteome.

Proteomic and genomic profiling strategies are instrumental in identifying molecular targets and understanding the broader cellular impact of drug compounds. Proteomics, particularly quantitative mass spectrometry-based methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemoproteomics, allows for the large-scale analysis of protein expression, modifications, and interactions. mdpi.comfrontlinegenomics.com These techniques can reveal changes in protein abundance or post-translational modifications upon drug treatment, providing insights into affected pathways and potential targets. mdpi.com Chemoproteomics, for instance, can identify both covalent and non-covalent protein targets within complex biological matrices, offering a comprehensive characterization of therapeutic targets and potential off-targets. mdpi.com While the provided information establishes tubulin as Vinzolidine sulfate's target, detailed proteomic or genomic studies specifically for Vinzolidine sulfate's target identification were not highlighted. However, these advanced profiling methods are generally applicable to understanding the molecular landscape affected by drug-like molecules.

Thermal Stability Profiling Techniques.

Characterization of Vinzolidine Sulfate Binding Sites

Vinzolidine sulfate, like other vinca (B1221190) alkaloids, exerts its antineoplastic activity by specifically targeting tubulin. Its interaction with tubulin is crucial for its mechanism of action, which involves inhibiting microtubule assembly and ultimately disrupting cell division. uah.esnih.govdntb.gov.ua

Structural biology techniques are vital for elucidating the precise binding modes of compounds with their targets at an atomic level.

X-ray Crystallography: While a specific X-ray crystal structure of Vinzolidine sulfate bound to tubulin was not explicitly found in the provided snippets, X-ray crystallography has been successfully employed to determine the binding site of other vinca alkaloids, such as vinblastine (B1199706), on tubulin. uah.esnih.govnih.govnih.gov These studies have revealed that vinblastine binds at the interface between two tubulin heterodimers (specifically, the α1β1–α2β2 interface), often in a complex with the stathmin-like domain of protein RB3. uah.esnih.govnih.gov This binding introduces a wedge at the tubulin interface, interfering with assembly and leading to the formation of curved tubulin assemblies and spiral aggregates rather than functional microtubules. uah.esnih.gov Given Vinzolidine sulfate's classification as a vinca alkaloid with a similar mechanism of action, it is highly inferred that it binds to the same or an overlapping "vinca domain" site on tubulin. nih.govpnas.org

Molecular Docking: Computational approaches, including molecular docking and simulation techniques, complement experimental structural studies by predicting binding poses, affinities, and key interactions. These methods have been extensively used to model the interactions of various vinca alkaloids (including vinblastine, vincristine (B1662923), vinorelbine, and vinflunine) with tubulin. uah.esnih.govtandfonline.comresearchgate.net Molecular docking simulations have identified specific amino acid residues within the tubulin binding pocket that are critical for the interaction with vinca alkaloids. For instance, studies on vinblastine have identified key residues such as B-Ser178, B-Asp179, B-Glu183, B-Tyr210, B-Asp226, C-Lys326, C-Asp327, C-Lys336, and C-Lys352 (in the catharanthine (B190766) moiety mode) and B-Lys176, B-Ser178, B-Asp179, B-Glu183, B-Tyr210, B-Asp226, C-Lys326, C-Asp327, and C-Lys336 (in the vindoline (B23647) moiety mode) as active sites for interaction with the α,β-tubulin complex. nih.govtandfonline.com These computational insights provide a detailed understanding of the binding determinants and structure-activity relationships of these agents. uah.estandfonline.com

The core interaction of Vinzolidine sulfate with tubulin involves its binding to tubulin dimers, which are the building blocks of microtubules. This binding specifically interferes with the polymerization of tubulin into microtubules. uah.esnih.govdntb.gov.ua Microtubules are essential for forming the mitotic spindle, a structure critical for chromosome segregation during cell division. By inhibiting microtubule formation, Vinzolidine sulfate prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest at the metaphase stage. uah.esnih.gov This mitotic arrest subsequently triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. uah.es The binding site for vinca alkaloids, including Vinzolidine sulfate, is located at the longitudinal interface between two tubulin heterodimers. uah.esnih.govnih.govnih.govpnas.org This specific interaction disrupts the dynamic instability of microtubules, favoring curved tubulin assemblies over straight, functional microtubules. uah.esnih.govnih.gov The precise ligand-protein interactions involve a combination of hydrophobic and hydrophilic contacts with residues within the vinca binding domain of tubulin, as elucidated through structural and computational studies of related vinca alkaloids. nih.govtandfonline.comijbs.com

Structure Activity Relationship Sar Studies of Vinzolidine Sulfate

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a biological response. For vinzolidine (B1204872) and other vinca (B1221190) alkaloids, the primary target is tubulin, the protein subunit of microtubules. scienceopen.comnih.gov By binding to tubulin, these agents disrupt microtubule assembly, leading to mitotic arrest and cell death. numberanalytics.com

The binding site for this class of drugs is known as the "vinca domain," located at the interface between two α,β-tubulin heterodimers. researchgate.netuah.es The interaction prevents the tubulin protofilaments from adopting the straight conformation necessary for microtubule formation. researcher.life Vinzolidine's molecular structure is a complex dimeric assembly of two indole (B1671886) alkaloids, catharanthine (B190766) and vindoline (B23647), which are linked together. numberanalytics.com Both moieties are critical for its biological activity.

Key pharmacophoric features derived from SAR studies of vinca alkaloids include:

The Catharanthine Moiety: This "upper" part of the molecule is crucial for the initial binding to the tubulin target. Modifications in this region often lead to a significant loss of activity. researchgate.net

The Vindoline Moiety: This "lower" part of the molecule, particularly the acetyl group at position C4, contributes significantly to the binding affinity. acs.org

C20' Position: Modifications at the C20' position on the catharanthine unit have been shown to be particularly important. Introducing new functional groups at this site can enhance tubulin binding affinity and biological potency. acs.org

Polarity and Charge: SAR studies on vinblastine (B1199706) analogs indicate that decreasing the polarity and charge of substituents can lead to more active compounds. Conversely, strongly polar or charged groups tend to diminish activity. gpatindia.com

| Feature | Role in Biological Activity | Source |

| Catharanthine Unit | Essential for binding to the vinca domain of tubulin. | researchgate.net |

| Vindoline Unit | Contributes to binding affinity; modifications affect potency. | acs.org |

| C4-acetyl group | Important for maintaining high binding affinity. | acs.org |

| C20' position | A key site for modification to improve potency and overcome resistance. | acs.org |

| Overall Lipophilicity | Increased lipophilicity can enhance activity. | gpatindia.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, untested analogs. mun.ca

Development of Predictive Models for Vinzolidine Sulfate (B86663) Analogs

While specific QSAR models exclusively for vinzolidine sulfate are not extensively published, the methodology for creating them is well-established. A predictive QSAR model for vinzolidine analogs would be developed through the following steps:

Data Set Compilation: A series of vinzolidine analogs with experimentally measured biological activities (e.g., IC50 values for tubulin polymerization inhibition) would be collected to serve as a training set. nih.gov

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of the most relevant descriptors with the observed biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using statistical validation techniques. This includes internal validation (e.g., cross-validation) and, ideally, external validation with a separate set of test compounds not used in model generation. A robust model will have high correlation coefficients (R²) and cross-validation coefficients (Q²). nih.gov

The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized vinzolidine analogs, prioritizing the most promising candidates for synthesis and testing.

| Parameter | Description | Typical Acceptance Criteria | Source |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | nih.gov |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.5 | nih.gov |

| External R² (pred) | Measures the predictive ability of the model on an external test set. | > 0.5 | nih.gov |

Application of Computational Chemistry in SAR Elucidation

Computational chemistry is a vital tool for elucidating the SAR of complex molecules like vinzolidine. tandfonline.com Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights that complement QSAR studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking vinzolidine and its analogs into the known crystal structure of the tubulin vinca domain can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. researchgate.netnih.gov For instance, docking studies can identify the specific amino acid residues within the tubulin binding pocket that interact with the catharanthine and vindoline moieties of vinzolidine. nih.gov This information helps rationalize the observed SAR and guide the design of new analogs with improved binding affinity. researcher.life

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the vinzolidine-tubulin complex over time, providing a dynamic view of the interaction and the stability of the complex. uah.es This can help understand how the binding of vinzolidine induces conformational changes in tubulin that lead to microtubule destabilization.

Stereospecificity in Vinzolidine Sulfate Activity

Vinzolidine is a chiral molecule with multiple stereocenters. The specific three-dimensional arrangement of its atoms, or stereochemistry, is absolutely critical for its biological activity. The molecule's precise shape allows it to fit snugly into the complex topography of the vinca binding domain on tubulin.

Preclinical in Vitro Research of Vinzolidine Sulfate

Evaluation of Cytotoxic and Antiproliferative Activities in Cell Culture Models.

Vinzolidine (B1204872) sulfate (B86663), similar to other vinca (B1221190) alkaloids, exhibits cytotoxic and antiproliferative activities in various cell culture models. nih.gov These activities are typically evaluated by measuring the compound's ability to inhibit cell growth or induce cell death.

In vitro studies have investigated the cytotoxic activity of vinzolidine in human tumor cloning systems. cytoskeleton.com For instance, comparisons have been made between vinzolidine and its parent compound, vinblastine (B1199706), in such systems. cytoskeleton.com While detailed IC50 (half-maximal inhibitory concentration) values across a broad panel of diverse cancer cell lines for vinzolidine sulfate specifically were not extensively detailed in the provided literature, studies indicate its activity across major tumor types, demonstrating a 26% in vitro response rate in a human tumor cloning system. cytoskeleton.com However, its activity was not found to be superior to that of its parent compound, vinblastine, in these comparative analyses. cytoskeleton.com

Due to the absence of specific quantitative IC50 values for Vinzolidine Sulfate across a diverse range of cancer cell lines in the provided search results, a detailed data table cannot be generated. The table below illustrates the typical format for presenting such data.

Table 1: Illustrative Antiproliferative Activity (IC50) of Vinzolidine Sulfate in Cancer Cell Lines (Conceptual)

| Cell Line Type | Cell Line Name | IC50 (nM) | Assay Method | Reference |

| Breast Cancer | MCF-7 | N/A | MTT/SRB | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

| Lung Cancer | A549 | N/A | MTT/SRB | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

| Colorectal Cancer | HT-29 | N/A | MTT/SRB | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

| Leukemia | CEM/CCRF | N/A | MTT/SRB | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

The assessment of a compound's selectivity involves comparing its cytotoxic effects on cancer cells versus normal, differentiated cell types. This analysis is critical for identifying compounds that preferentially target malignant cells, thereby potentially reducing adverse effects on healthy tissues. mdpi.comnih.gov While the general aim of developing vinca alkaloid analogues includes reducing toxicity to normal cells, specific quantitative data demonstrating the selectivity of vinzolidine sulfate against differentiated cell types was not provided in the available information. polyu.edu.hk The concept of a selectivity index (SI), calculated as the ratio of IC50 for a normal cell line to the IC50 for a cancerous cell line, is a standard method for this evaluation, with higher SI values indicating greater anticancer specificity. mdpi.comnih.govresearchgate.net

Assessment Across Diverse Cancer Cell Line Panels.

In Vitro Mechanistic Assays and Pathway Analysis.

Vinzolidine sulfate's primary mechanism of action, consistent with other vinca alkaloids, involves its interaction with tubulin. nih.gov In vitro mechanistic assays confirm that vinzolidine binds to tubulin molecules, thereby interfering with the dynamic processes of microtubule assembly and disassembly. nih.gov This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, a critical structure for cell division. nih.gov Consequently, cells treated with vinzolidine sulfate experience cell cycle arrest, specifically in the metaphase stage. nih.gov Beyond this well-established microtubule-targeting mechanism and its resultant cell cycle arrest, detailed in vitro pathway analysis elucidating broader cellular signaling perturbations or specific protein interactions for vinzolidine sulfate were not comprehensively described in the provided search results.

Microtubule Assembly and Dynamics Assays.

Microtubule assembly and dynamics assays are fundamental in vitro tools for characterizing the direct interaction of compounds with tubulin and their effects on microtubule polymerization. These assays typically involve purified tubulin and monitor the formation of microtubules over time. sigmaaldrich.comcytoskeleton.comnih.gov Vinzolidine sulfate, as a vinca alkaloid, has been shown to inhibit tubulin assembly in polymerization tests conducted in vitro. researchgate.net The inhibitory effect of such compounds can be highly dependent on the organizational state of microtubules, with bundled microtubules sometimes appearing resistant to the drugs. researchgate.net Assays often measure changes in light scattering or fluorescence enhancement as tubulin polymerizes, allowing for the quantitative determination of polymerization kinetics, including nucleation, growth, and steady-state phases. sigmaaldrich.comcytoskeleton.comnih.gov

Specific quantitative data (e.g., polymerization curves, critical concentration effects) for Vinzolidine Sulfate from microtubule assembly and dynamics assays were not explicitly provided in the search results. The table below outlines the type of data typically presented in such studies.

Table 2: Illustrative Microtubule Assembly Assay Data for Vinzolidine Sulfate (Conceptual)

| Parameter | Control (No Drug) | Vinzolidine Sulfate (Concentration X) | Vinblastine (Reference) | Assay Method | Reference |

| Polymerization Rate | High | Reduced | Reduced | Turbidity/Fluorescence | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

| Final Polymer Mass | High | Decreased | Decreased | Turbidity/Fluorescence | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

| Critical Concentration of Tubulin | Low | Increased | Increased | Turbidity/Fluorescence | (Data not explicitly provided for Vinzolidine Sulfate in the sources) |

Preclinical Animal Model Studies of Vinzolidine Sulfate

Pharmacokinetic Characterization in Animal Models

Pharmacokinetic studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound within an animal model, as well as to compare these profiles across different species. This information is vital for understanding systemic exposure and clearance.

Understanding the ADME profile of Vinzolidine (B1204872) sulfate (B86663) in animal models is a critical step in its preclinical development. ADME studies determine how a compound enters the body, where it goes, how it is chemically altered, and how it is eliminated. While specific detailed quantitative ADME parameters for Vinzolidine sulfate were not extensively detailed in the current literature, general considerations for such studies in animal models apply. Metabolism of compounds like Vinzolidine sulfate in animals, including rats, mice, and guinea pigs, is a recognized area of study zellbio.eu. Sulfate conjugation is a significant biotransformation pathway for phenolic drugs in various animal species, influencing their metabolic clearance nih.gov. The ADME-Tox parameters are considered in the formulation of doses in animal studies googleapis.com.

Table 1: Conceptual ADME Profile of Vinzolidine Sulfate in Animal Models

| Parameter | Observation (Based on General Preclinical Principles) | Specific Data for Vinzolidine Sulfate |

| Absorption | Rate and extent of uptake into systemic circulation. | Not extensively detailed in current literature. |

| Distribution | Movement to tissues and organs. | Not extensively detailed in current literature. |

| Metabolism | Biotransformation pathways and metabolites. | Metabolism in mice and other animal species has been considered zellbio.eumims.com. |

| Excretion | Routes and rates of elimination from the body. | Not extensively detailed in current literature. |

Cross-species pharmacokinetic comparisons are essential to identify potential differences in drug behavior across various animal models, which can inform the translatability of preclinical findings to humans. While the literature indicates the relevance of pharmacokinetics in formulating doses for animal models for Vinzolidine sulfate wikipedia.org, specific comparative pharmacokinetic data for Vinzolidine sulfate across different animal species (e.g., mice, rats, dogs) were not explicitly detailed in the reviewed sources. Such comparisons typically involve assessing parameters like half-life, area under the curve (AUC), and clearance across species to understand interspecies variability nih.gov.

Table 2: Conceptual Cross-Species Pharmacokinetic Comparison for Vinzolidine Sulfate

| Pharmacokinetic Parameter | Mouse | Rat | Dog |

| Half-life (t½) | Not Available | Not Available | Not Available |

| Clearance | Not Available | Not Available | Not Available |

| Bioavailability | Not Available | Not Available | Not Available |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles.

In Vivo Efficacy Studies in Rodent Tumor Models

In vivo efficacy studies in rodent tumor models are critical for assessing the antitumor activity of compounds like Vinzolidine sulfate within a living organism, providing insights into their potential therapeutic utility.

Vinzolidine sulfate has been investigated in various rodent tumor models to evaluate its efficacy. Its application has been noted in xenograft models, specifically showing inhibition of lung cancer xenografts and Hep3B hepatocellular carcinoma (HCC) xenograft tumor growth wikipedia.org. Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are widely used for screening and evaluating novel anticancer agents. Vinzolidine has also been mentioned in the context of orthotopic models, such as an orthotopic model of invasive pancreatic cancer. Orthotopic models involve implanting tumor cells into the organ of origin, providing a more disease-relevant environment that mimics human disease progression and allows for the study of tumor-host interactions and metastatic potential. While syngeneic models, which use immunocompetent mice, are valuable for studying tumor-immune interactions and evaluating immunotherapies, specific detailed applications of Vinzolidine sulfate in syngeneic models were not explicitly found in the provided search results.

Preclinical studies have demonstrated the ability of Vinzolidine sulfate to inhibit tumor growth. Specifically, it has been shown to inhibit the growth rate of cancer and the growth of lung cancer xenografts. Furthermore, Vinzolidine sulfate has been observed to inhibit Hep3B HCC xenograft tumor growth by a mean volume wikipedia.org. The compound has also been associated with a relative tumor growth inhibition rate in nude mice xenografts. Beyond in vivo xenograft studies, in vitro human tumor clonogenic assays have indicated Vinzolidine's antitumor activity against a variety of solid tumors. In these assays, Vinzolidine demonstrated inhibition (50% or less of control) of tumor colony-forming units (TCFU) in melanoma (48% of cases), lung cancer (48%), breast cancer (40%), renal cancer (33%), and ovarian cancer (24%). It also showed suggested activity in less frequently tested tumor types, including colon cancers (2/7 cases), pancreatic cancers (1/3 cases), and gastric cancers (3/4 cases). These in vitro findings support the potential for in vivo tumor growth inhibition, particularly highlighting a suggestion of activity in gastrointestinal tumors, which are often resistant to drugs in in vitro and in vivo settings.

Table 3: Summary of Tumor Growth Inhibition by Vinzolidine Sulfate in Preclinical Models

| Tumor Type / Model | Type of Study | Observed Effect |

| Lung Cancer Xenografts | In Vivo | Inhibition of tumor growth rate and xenograft growth. |

| Hep3B HCC Xenografts | In Vivo | Inhibition of tumor growth by mean volume wikipedia.org. |

| Nude Mice Xenografts | In Vivo | Relative tumor growth inhibition. |

| Melanoma (HTCA) | In Vitro | Inhibition of TCFU in 48% of cases. |

| Lung Cancer (HTCA) | In Vitro | Inhibition of TCFU in 48% of cases. |

| Breast Cancer (HTCA) | In Vitro | Inhibition of TCFU in 40% of cases. |

| Renal Cancer (HTCA) | In Vitro | Inhibition of TCFU in 33% of cases. |

| Ovarian Cancer (HTCA) | In Vitro | Inhibition of TCFU in 24% of cases. |

| Colon Cancer (HTCA) | In Vitro | Inhibition of TCFU in 2/7 cases. |

| Pancreatic Cancer (HTCA) | In Vitro | Inhibition of TCFU in 1/3 cases. |

| Gastric Cancer (HTCA) | In Vitro | Inhibition of TCFU in 3/4 cases. |

Mechanisms of Resistance to Vinzolidine Sulfate

Cellular Adaptations Leading to Resistance.

Cellular adaptations contributing to Vinzolidine (B1204872) sulfate (B86663) resistance primarily involve mechanisms that reduce the effective concentration of the drug within the cell or alter the drug's primary target. General resistance to vinca (B1221190) alkaloids has been linked to reduced membrane transport and decreased intracellular drug accumulation. dcu.ie

One of the most prominent cellular adaptations leading to resistance to vinca alkaloids, including Vinzolidine sulfate, is the overexpression of drug efflux transporters, particularly P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1. mdpi.comwikipedia.org P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively expelling a broad spectrum of chemotherapeutic agents, including microtubule-targeted drugs like vinblastine (B1199706) and vincristine (B1662923), out of cancer cells. mdpi.comwikipedia.org This active efflux significantly reduces the intracellular concentration of the drug, thereby compromising its therapeutic efficacy. mdpi.com

Overexpression of P-gp is a major mechanism contributing to decreased intracellular drug accumulation and the development of multidrug resistance (MDR) in various human cancers. wikipedia.org Studies have demonstrated that P-gp can mediate a reduction in the cellular accumulation of vinca alkaloids in multidrug-resistant cell lines. dcu.ie For instance, a specific P-gp variant, G1199A, has been found to confer increased resistance to vinblastine and vincristine. mdpi.com

Another critical cellular adaptation involves modifications to the drug's primary target: tubulin and the microtubules it forms. Resistance to microtubule-depolymerizing agents, such as vinca alkaloids, can arise from alterations in tubulin structure. dcu.ie These changes can directly impact the drug's ability to bind to tubulin effectively. dcu.ie

Specific alterations observed in vinca alkaloid-resistant cells include:

Altered Tubulin Isotype Expression: Decreased expression of certain beta-tubulin isotypes, such as class III beta-tubulin, has been detected in human leukemia cell lines resistant to vincristine and vinblastine. nih.gov

Mutations in Tubulin Genes: Point mutations in the beta-tubulin gene, such as a Leu(240)-->Ile mutation in the HM40 gene, have been identified in vincristine-resistant cells. This mutation is located in a region of beta-tubulin close to the alpha/beta tubulin interface, potentially affecting drug binding. nih.gov

Post-translational Modifications: Marked post-translational changes in class I beta-tubulin have been observed in vincristine-resistant cells. nih.gov

Alterations in Microtubule-Associated Proteins (MAPs): Increased levels of Microtubule-Associated Protein 4 (MAP4) have been found in vincristine-resistant cells, which correlates with increased microtubule stability. nih.gov This enhanced stability can render microtubules less susceptible to the depolymerizing effects of vinca alkaloids. nih.govnih.gov

Microtubule Organization: The organizational state of microtubules can also influence drug sensitivity. For example, bundled microtubules have been observed to be resistant to the inhibitory effects of certain bis-indol compounds, which are structurally similar to vinca alkaloids. researchgate.net

The following table illustrates the increased microtubule stability observed in vinca alkaloid-resistant cell lines, indicating a cellular adaptation that contributes to resistance.

Table 1: Polymerized Tubulin Levels in Vinca Alkaloid-Sensitive and Resistant Human Leukemia Cell Lines

| Cell Line | Drug Resistance | Polymerized Tubulin (%) (Mean ± SD) |

| CCRF-CEM | Sensitive (Control) | 24.7 ± 3.3 nih.gov |

| VCR R | Vincristine Resistant | 45.6 ± 2.6 nih.gov |

| VLB100 | Vinblastine Resistant | 24.7 ± 2.5 nih.gov |

Role of Drug Efflux Transporters (e.g., P-glycoprotein).

Molecular and Genetic Underpinnings of Resistance Phenotypes.

The resistance phenotypes observed in cells exposed to Vinzolidine sulfate and other vinca alkaloids are rooted in specific molecular and genetic alterations. These underpinnings often involve changes in gene expression, mutations, and modifications of key cellular proteins. The overexpression of drug efflux pumps like P-glycoprotein is a direct consequence of genetic upregulation of the ABCB1 gene. wikipedia.org Similarly, alterations in tubulin proteins, including changes in isotype expression, point mutations, and post-translational modifications, are direct molecular changes that confer resistance by affecting the drug's target. dcu.ienih.govnih.gov

Strategies for Circumventing Resistance Mechanisms in Preclinical Models.

Strategies to overcome resistance to Vinzolidine sulfate and other vinca alkaloids primarily focus on counteracting the identified resistance mechanisms, particularly drug efflux and target alterations. In preclinical models, several approaches have been explored:

P-glycoprotein Inhibition: A major strategy involves the use of P-gp inhibitors to restore intracellular drug accumulation. mdpi.comnih.gov By blocking the efflux activity of P-gp, these inhibitors can increase the intracellular concentration of vinca alkaloids, thereby re-sensitizing resistant cells to the drug's cytotoxic effects. Examples of P-gp inhibitors that have been extensively studied include elacridar, tariquidar, and zosuquidar. mdpi.com Some marine natural products have also demonstrated P-gp inhibitory properties, capable of reversing the efflux of drugs like vinblastine and doxorubicin (B1662922) in resistant cell lines. mdpi.com The concept of inhibiting P-gp represents a promising strategy to overcome drug resistance and enhance drug delivery. tg.org.au

Targeting Altered Microtubules: Research is ongoing to develop agents that can overcome resistance arising from altered tubulin structures or microtubule dynamics. This could involve designing new compounds that bind to mutated tubulin effectively or developing strategies to disrupt the increased microtubule stability observed in resistant cells.

Combination Therapies: Combining Vinzolidine sulfate with other agents that can circumvent resistance mechanisms or target different pathways in cancer cells is a common preclinical strategy. This could involve combining with P-gp inhibitors or agents that induce apoptosis in resistant cells.

The development of new therapeutic strategies relies on a deep understanding of the molecular and cellular mechanisms that underpin resistance, allowing for the rational design of agents or combinations that can bypass these obstacles.

Combination Research with Vinzolidine Sulfate

Preclinical In Vitro Combination Studies

There is a significant gap in the publicly accessible research concerning in vitro studies of Vinzolidine (B1204872) sulfate (B86663) in combination with other agents. Advanced in vitro models, such as 3D cell cultures and organoids, are increasingly utilized to assess multi-drug strategies and can provide a more predictive understanding of clinical responses. crownbio.commdpi.com However, the application of these models to Vinzolidine sulfate combinations has not been documented in available literature.

Quantitative Assessment of Synergism, Additivity, and Antagonism

The quantitative assessment of drug interactions is crucial for developing effective combination therapies. nih.govresearchgate.net Methods such as isobolographic analysis and the Combination Index (CI) are standard approaches to determine whether the combined effect of two or more drugs is synergistic (greater than the sum of their individual effects), additive (equal to the sum), or antagonistic (less than the sum). nih.govresearchgate.netresearchgate.net A CI value less than 1 typically indicates synergism, a value equal to 1 suggests additivity, and a value greater than 1 points to antagonism. researchgate.net Unfortunately, specific studies that apply these quantitative methods to Vinzolidine sulfate combinations and report on synergism, additivity, or antagonism are not found in the reviewed literature. googleapis.com

Methodologies for Combination Index Determination and Isobolographic Analysis

The determination of the Combination Index and the generation of isobolograms are established methodologies for evaluating drug interactions. researchgate.netjpccr.eunih.govjpccr.eu Isobolographic analysis provides a graphical representation of the interaction, where the line of additivity connects the doses of individual drugs that produce a specific effect level (e.g., 50% inhibition or IC50). nih.govnih.govjpccr.eu Data points for a synergistic combination would fall below this line, while those for an antagonistic interaction would appear above it. nih.gov The mathematical formulas underpinning these analyses are well-defined in pharmacological research. nih.govresearchgate.net Despite the availability of these robust methodologies, their specific application to generate data for Vinzolidine sulfate combinations is not documented in the available scientific papers.

Rationales for Novel Combination Regimens Involving Vinzolidine Sulfate

Vinzolidine sulfate is a vinca (B1221190) alkaloid that, like other drugs in its class, is presumed to interfere with microtubule dynamics, leading to cell cycle arrest. nih.gov The general rationale for combining microtubule-targeting agents with other chemotherapeutics often involves targeting different pathways of cancer cell growth and survival to enhance efficacy and overcome resistance. For example, they might be combined with DNA-damaging agents or inhibitors of other critical cellular processes. However, specific rationales for developing novel combination regimens involving Vinzolidine sulfate, supported by preclinical data, are not described in the available literature.

Q & A

Basic Research Questions

Q. What are the established methodologies for determining the mechanism of action of Vinzolidine sulfate in preclinical models?

- Methodological Answer : Utilize in vitro assays (e.g., enzyme inhibition, receptor binding) combined with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, employ fluorescence-based assays to track target engagement . Validate findings using X-ray crystallography or cryo-EM to resolve structural interactions .

Q. How can researchers standardize protocols for assessing Vinzolidine sulfate’s bioavailability across species?

- Answer : Implement cross-species comparative studies using radiolabeled Vinzolidine sulfate. Measure plasma concentration-time profiles via LC-MS/MS and calculate absolute bioavailability using the formula:

Address interspecies variability by adjusting for metabolic enzyme differences (e.g., CYP450 isoforms) .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Vinzolidine sulfate trials?

- Answer : Use nonlinear regression models (e.g., Hill equation) or Bayesian hierarchical models to account for inter-individual variability. Include sensitivity analyses to identify outliers or confounding variables .

Advanced Research Questions

Q. How can contradictory data on Vinzolidine sulfate’s efficacy in multidrug-resistant models be reconciled?

- Answer : Conduct meta-analyses of published datasets with stratification by experimental variables (Table 1).

Q. What factorial design strategies optimize combinatorial therapy studies with Vinzolidine sulfate?

- Answer : Apply a 2×2 factorial design to evaluate synergy with adjuvant agents. For example:

- Factor 1: Vinzolidine sulfate dose (low vs. high).

- Factor 2: Adjuvant agent (present vs. absent).

Use response surface methodology (RSM) to model interaction effects and identify optimal dosing .

Q. How can researchers address gaps in Vinzolidine sulfate’s theoretical framework, such as its role in epigenetic modulation?

- Answer : Integrate multi-omics approaches (e.g., RNA-seq, ChIP-seq) to map epigenetic changes. Validate hypotheses using CRISPR-Cas9 knockout models of suspected targets. Link findings to established pathways (e.g., HDAC inhibition) through pathway enrichment analysis .

Q. What methodologies resolve discrepancies in reported IC50 values for Vinzolidine sulfate across cell lines?

- Answer : Standardize assay conditions (e.g., incubation time, serum concentration) and validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers). Perform robustness testing with inter-laboratory reproducibility studies .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Experimental Design : Prioritize randomized block designs for in vivo studies to control for environmental variability .

- Theoretical Integration : Anchor hypotheses to existing frameworks (e.g., the "two-hit" model in oncology) while proposing mechanism-specific extensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.